(Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide
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Overview
Description
(Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic organic compound that belongs to the class of benzamide derivatives This compound is characterized by its complex structure, which includes a benzamide core, a benzo[d]thiazole moiety, and a sulfamoyl group with cyanoethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Benzo[d]thiazole Moiety: This can be achieved by cyclization reactions involving appropriate starting materials such as 2-aminothiophenol and ethyl bromoacetate.
Introduction of the Benzamide Core: The benzamide structure can be introduced through acylation reactions using suitable benzoyl chloride derivatives.
Attachment of the Sulfamoyl Group: The sulfamoyl group with cyanoethyl substituents can be introduced via nucleophilic substitution reactions using reagents like bis(2-cyanoethyl)amine and chlorosulfonic acid.
Industrial Production Methods
Industrial production of such complex organic compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling parameters such as temperature, solvent choice, reaction time, and purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the sulfamoyl group.
Reduction: Reduction reactions could target the cyano groups or the thiazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzamide or thiazole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
Biologically, this compound might be explored for its potential as a pharmacophore in drug design. The presence of the benzo[d]thiazole moiety suggests possible interactions with biological targets such as enzymes or receptors.
Medicine
In medicine, derivatives of this compound could be investigated for their therapeutic potential, including anti-cancer, anti-inflammatory, or antimicrobial activities.
Industry
Industrially, such compounds could be used in the development of new materials with specific properties, such as dyes, polymers, or catalysts.
Mechanism of Action
The mechanism of action of (Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide would depend on its specific application. For instance, if used as a drug, it might interact with molecular targets such as enzymes, receptors, or DNA. The sulfamoyl group and the benzo[d]thiazole moiety could play crucial roles in binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Benzamide Derivatives: Compounds like N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide.
Benzo[d]thiazole Derivatives: Compounds such as 2-(4-methoxyphenyl)benzo[d]thiazole.
Sulfamoyl Compounds: Compounds like N,N-bis(2-cyanoethyl)sulfamide.
Uniqueness
The uniqueness of (Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide lies in its combination of functional groups, which can impart distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
4-[bis(2-cyanoethyl)sulfamoyl]-N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O4S2/c1-3-28-21-19(32-2)7-4-8-20(21)33-23(28)26-22(29)17-9-11-18(12-10-17)34(30,31)27(15-5-13-24)16-6-14-25/h4,7-12H,3,5-6,15-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOVIQWSMUNIWAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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